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For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Physicochemical
Landscape of a Key Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic
compounds represent a cornerstone for innovation. The introduction of fluorine into an aromatic
system can profoundly alter its electronic properties, metabolic stability, and binding
interactions, making it a powerful tool in the design of novel therapeutic agents and functional
materials. Among these, 3-Fluoroisoquinoline stands out as a versatile building block. Its
unique arrangement of a fluorinated pyridine ring fused to a benzene ring presents a
fascinating case study in molecular properties and reactivity. This guide provides a
comprehensive exploration of the core physical properties of 3-Fluoroisoquinoline, offering
both established data and predictive insights to empower researchers in their scientific
endeavors. Our approach is grounded in experimental observations and supplemented by
computational analysis, ensuring a holistic understanding of this important molecule.

Core Molecular and Physical Characteristics

A foundational understanding of a molecule begins with its fundamental physical constants.
These parameters govern its behavior in various experimental settings, from reaction
conditions to formulation and analysis.
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Structural and General Properties

3-Fluoroisoquinoline is a solid at room temperature, though a definitive experimental melting
point is not consistently reported in the literature. Its core structure consists of an isoquinoline
nucleus with a fluorine atom at the 3-position.

Property Value Source(s)
Molecular Formula CoHeFN [1][2]
Molecular Weight 147.15 g/mol [1112]
CAS Number 396-29-2 [1]12]
Appearance NOTL explicitly stated, likely a inferred
solid.
Melting Point N/A (Not consistently reported)  [2]
Boiling Point 266.047 °C at 760 mmHg [1]
Density 1.216 g/cm3 [1]
Refractive Index 1.614 [1]
Flash Point 114.701 °C [1]

Solubility Profile

While specific quantitative solubility data for 3-Fluoroisoquinoline is not readily available, its
structural characteristics suggest a degree of solubility in common organic solvents. As a
heterocyclic aromatic compound, it is expected to be soluble in solvents such as
dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in protic solvents like
ethanol and methanol is likely moderate. Due to the presence of the nitrogen atom, which can
act as a hydrogen bond acceptor, some solubility in water, particularly under acidic conditions
where the nitrogen can be protonated, is anticipated. However, the overall hydrophobic nature
of the fused aromatic rings will limit its aqueous solubility.

Experimental Protocol for Solubility Determination:
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A gualitative and semi-quantitative assessment of solubility can be performed using a
standardized protocol.

Click to download full resolution via product page

Acidity and Basicity: The pKa Perspective

The basicity of the nitrogen atom in the isoquinoline ring is a critical parameter influencing its
reactivity and its behavior in biological systems. While an experimental pKa for 3-
Fluoroisoquinoline has not been reported, we can estimate its value by considering the
parent isoquinoline and the electronic effect of the fluorine substituent. The pKa of isoquinoline
is approximately 5.4.[3] Fluorine is an electronegative atom and exerts a strong electron-
withdrawing inductive effect. When placed at the 3-position, this effect will decrease the
electron density on the nitrogen atom, thereby reducing its basicity and lowering the pKa of its
conjugate acid. Therefore, the pKa of 3-Fluoroisoquinoline is predicted to be lower than 5.4.

Spectroscopic Fingerprints: Elucidating the
Molecular Structure

Spectroscopic techniques provide an invaluable window into the molecular structure of 3-
Fluoroisoquinoline, offering a unique "fingerprint” for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules
in solution. For 3-Fluoroisoquinoline, 1H, 13C, and °F NMR are all highly informative.

IH NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic
region, typically between 7.0 and 9.0 ppm. The protons on the benzene ring will appear as a
complex multiplet, while the protons on the pyridine ring will be influenced by both the nitrogen
atom and the fluorine atom. The proton at the 1-position is expected to be the most deshielded
due to its proximity to the nitrogen atom.

13C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals
corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the
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fluorine (C-3) will exhibit a large one-bond C-F coupling constant. Other carbon atoms will show
smaller two- and three-bond couplings to the fluorine. The chemical shifts will be characteristic
of an aromatic heterocyclic system.

19F NMR Spectroscopy: The fluorine NMR spectrum will show a single resonance, providing a
direct confirmation of the presence of the fluorine atom. The chemical shift of this signal will be
indicative of the electronic environment of the fluorine atom on the aromatic ring.[4][5]

Predicted NMR Spectral Data:

Predicted Chemical Shift .
Nucleus Key Couplings

Range (ppm)

H-H couplings within the

aromatic rings, H-F couplings
1H 7.0-9.0 9 . .p 9

for protons on the pyridine

ring.

Large 1J(C-F) for C-3, smaller
13C 110 - 160 2J(C-F) and 3J(C-F) for

adjacent carbons.

19F -100 to -150 (relative to CFCIz)  Couplings to adjacent protons.

Experimental Protocol for NMR Analysis:

Click to download full resolution via product page

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and bonding within a
molecule. The IR spectrum of 3-Fluoroisoquinoline is expected to exhibit characteristic
absorption bands.

Expected IR Absorptions:
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Wavenumber (cm~?) Assignment
3100-3000 Aromatic C-H stretching
C=C and C=N stretching vibrations of the
1620-1580 o
aromatic rings
1250-1100 C-F stretching vibration
850-700 C-H out-of-plane bending vibrations

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the
molecular weight and fragmentation pattern of a molecule. In the electron ionization (El) mass
spectrum of 3-Fluoroisoquinoline, the molecular ion peak (M*) is expected at m/z 147. The
fragmentation pattern will likely involve the loss of HCN (m/z 27) from the pyridine ring, a
common fragmentation pathway for isoquinolines, and potentially the loss of a fluorine radical.

Expected Mass Spectral Data:

miz Interpretation
147 Molecular ion [M]*
120 [M - HCNJ*

128 [M - F]* (less likely)

Reactivity and Stability Considerations

The chemical behavior of 3-Fluoroisoquinoline is dictated by the interplay of the electron-
deficient pyridine ring and the electron-rich benzene ring, further modulated by the fluorine

substituent.

Electrophilic and Nucleophilic Aromatic Substitution

The isoquinoline nucleus is generally susceptible to electrophilic aromatic substitution on the
benzene ring, typically at the 5- and 8-positions. The pyridine ring is deactivated towards
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electrophilic attack. Conversely, the pyridine ring is activated towards nucleophilic aromatic
substitution, particularly at the 1-position. The presence of the electron-withdrawing fluorine
atom at the 3-position will further deactivate the pyridine ring towards electrophilic attack and
potentially influence the regioselectivity of nucleophilic attack.

Stability

3-Fluoroisoquinoline is expected to be a stable compound under standard laboratory
conditions. However, like many nitrogen-containing heterocycles, it may be sensitive to strong
oxidizing agents and prolonged exposure to strong acids. It should be stored in a cool, dry
place, away from incompatible materials.

Quantum Chemical Insights

Computational chemistry offers a powerful means to understand the electronic structure and
properties of molecules.[6][7] Density Functional Theory (DFT) calculations can provide
valuable insights into the geometry, orbital energies, and electrostatic potential of 3-
Fluoroisoquinoline.

Click to download full resolution via product page

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) energies can be calculated to predict the molecule's reactivity. The HOMO is likely to
be localized on the benzene ring, indicating that this is the site of electrophilic attack. The
LUMO is expected to be centered on the pyridine ring, suggesting that this is the site for
nucleophilic attack. The calculated electrostatic potential map would visually represent the
electron-rich and electron-poor regions of the molecule, with the nitrogen atom and the region
around the fluorine atom being electron-deficient.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-
Fluoroisoquinoline. It is advisable to consult the Safety Data Sheet (SDS) before use.
General safety measures include:
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e Working in a well-ventilated fume hood.

o Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses,
and a lab coat.

e Avoiding inhalation of dust and contact with skin and eyes.

Conclusion: A Profile of a Versatile Synthetic
Intermediate

This technical guide has provided a detailed overview of the key physical properties of 3-
Fluoroisoquinoline. By integrating experimental data with predictive analysis and
computational insights, we have constructed a comprehensive profile of this important
molecule. A thorough understanding of its physicochemical characteristics is paramount for its
effective utilization in the synthesis of novel compounds with potential applications in drug
discovery and materials science. As research in these fields continues to advance, the value of
well-characterized building blocks like 3-Fluoroisoquinoline will only continue to grow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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